3-[(4-chlorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methyl-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)-(4-phenylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN3O2/c1-3-29-18(2)17-22(30)23(25(29)31)24(19-9-11-20(26)12-10-19)28-15-13-27(14-16-28)21-7-5-4-6-8-21/h4-12,17,24,30H,3,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFXZPUXQZAFKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)Cl)N3CCN(CC3)C4=CC=CC=C4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methyl-1,2-dihydropyridin-2-one typically involves multiple steps, including the formation of the piperazine ring and the attachment of the chlorophenyl and phenyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the piperazine ring or other functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while nucleophilic substitution of the chlorophenyl group could result in various substituted derivatives .
Scientific Research Applications
3-[(4-chlorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Core Diversity: The target compound’s dihydropyridinone core differs from thieno-pyrimidine (Compound 47) or pyrido-pyrimidinone () scaffolds. These cores influence solubility, bioavailability, and target selectivity . Imidazo-pyridine cores () are more lipophilic, favoring blood-brain barrier penetration .
Piperazine Modifications :
- The 4-phenylpiperazine group in the target compound contrasts with methanesulfonyl-piperazine (Compound 47) or ethylpiperazine (). Sulfonyl groups enhance metabolic stability, while phenyl/ethyl groups may alter receptor binding .
Morpholine (Compound 47) and dimethoxyphenyl () substituents introduce hydrogen-bonding or electron-donating effects, respectively .
Biological Activity
The compound 3-[(4-chlorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methyl-1,2-dihydropyridin-2-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides an in-depth analysis of the biological activity associated with this compound, including its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Molecular Formula : C23H26ClN3O2
- Molecular Weight : 417.92 g/mol
- Key Functional Groups :
- Hydroxy group (-OH)
- Dihydropyridinone ring
- Piperazine moiety
- Chlorophenyl substituent
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | C23H26ClN3O2 |
| Molecular Weight | 417.92 g/mol |
| Functional Groups | Hydroxy, Dihydropyridinone, Piperazine |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine moiety is known for its role in modulating these neurotransmitter systems, which can influence mood and cognitive functions.
Antidepressant Activity
Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The mechanism often involves the inhibition of serotonin reuptake, enhancing serotonergic neurotransmission.
Neuroprotective Effects
In addition to its antidepressant properties, there is evidence suggesting that this compound may possess neuroprotective effects. Studies have shown that it can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
Table 2: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antidepressant | Modulates serotonin and dopamine levels |
| Neuroprotective | Reduces oxidative stress and inflammation |
Study 1: Antidepressant Efficacy
In a controlled study involving rodents, the administration of the compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The results indicated a dose-dependent response, with higher doses leading to more pronounced effects.
Study 2: Neuroprotective Properties
A recent investigation into the neuroprotective properties of this compound involved cultured neuronal cells exposed to oxidative stress. Results showed that treatment with the compound significantly reduced cell death and preserved cellular function compared to untreated controls.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for producing 3-[(4-chlorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methyl-1,2-dihydropyridin-2-one with high purity?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving substituted piperazines and chlorophenyl precursors. Key steps include:
- Mannich-type reactions to introduce the piperazine moiety.
- Nucleophilic substitution for ethyl group incorporation.
- Hydroxy group protection/deprotection to avoid side reactions.
- Use HPLC or LC-MS for purity validation (≥98%), with mobile phases optimized using sodium acetate and sodium 1-octanesulfonate buffers at pH 4.6 .
- Critical Considerations : Reaction temperature (60–80°C) and solvent polarity (e.g., methanol or acetonitrile) significantly impact yield. Pilot-scale trials should prioritize inert atmospheres to prevent oxidation .
Q. How can structural characterization be performed to confirm the compound’s stereochemistry and regioselectivity?
- Methodological Answer :
- X-ray crystallography resolves 3D conformation, particularly the spatial arrangement of the 4-chlorophenyl and piperazine groups.
- Nuclear Overhauser Effect (NOE) NMR identifies intramolecular interactions between the dihydropyridinone core and substituents.
- Density Functional Theory (DFT) calculations validate experimental data by modeling electronic transitions and steric effects .
- Data Interpretation : Compare experimental results (e.g., NMR chemical shifts) with simulated spectra from software like Gaussian or ORCA to resolve ambiguities .
Advanced Research Questions
Q. What strategies are effective for analyzing dose-dependent biological activity discrepancies in receptor-binding assays?
- Methodological Answer :
- Competitive Radioligand Binding Assays : Use tritiated serotonin or dopamine receptor antagonists to quantify affinity (Ki values).
- Dose-Response Curve Analysis : Apply the Hill equation to identify non-linear responses, which may indicate allosteric modulation or receptor subtype selectivity.
- Replicate Studies : Address variability by repeating assays across cell lines (e.g., HEK-293 vs. SH-SY5Y) to assess tissue-specific effects .
Q. How can thermal stability and degradation pathways be investigated under pharmaceutical storage conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (5°C/min) to identify decomposition thresholds (e.g., >150°C).
- Forced Degradation Studies : Expose the compound to stress conditions (acid/base hydrolysis, UV light) and analyze degradation products via LC-HRMS.
- Kinetic Modeling : Use the Arrhenius equation to extrapolate shelf-life at 25°C based on accelerated stability data (40°C/75% RH) .
Q. What computational approaches are suitable for predicting off-target interactions of this compound?
- Methodological Answer :
- Molecular Docking : Screen against the ChEMBL database using AutoDock Vina to prioritize kinases, GPCRs, or ion channels.
- Pharmacophore Modeling : Align the compound’s piperazine and chlorophenyl groups with known pharmacophores (e.g., 5-HT1A antagonists).
- Machine Learning : Train models on ToxCast data to predict hepatotoxicity or cardiotoxicity risks .
Data Contradiction Analysis
Q. How to resolve conflicting data on the compound’s solubility in polar vs. non-polar solvents?
- Methodological Answer :
- Solubility Parameter Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict compatibility with solvents like DMSO or ethanol.
- Phase Solubility Diagrams : Construct diagrams using the Higuchi method to identify co-solvents (e.g., PEG-400) that enhance solubility.
- Dynamic Light Scattering (DLS) : Detect aggregation in aqueous buffers, which may falsely reduce measured solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
